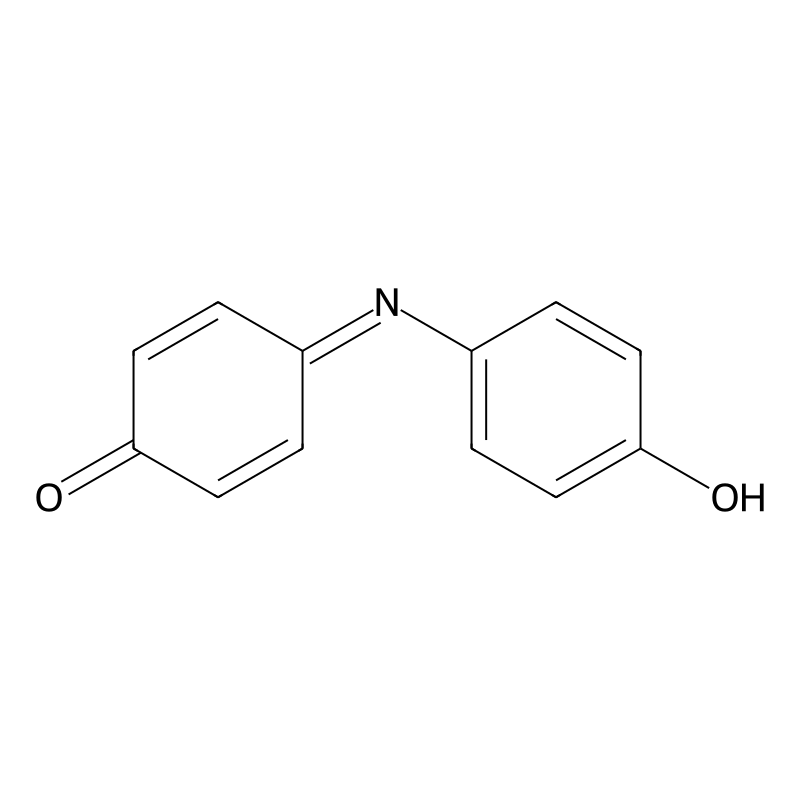Indophenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Indicator for Biochemical Assays
Indophenol acts as a redox indicator due to its ability to change color based on its oxidation state. In its reduced form, it appears colorless, while in its oxidized form, it becomes blue. This property makes it valuable in various biochemical assays, particularly those involving:
- Cellular respiration: Indophenol is commonly used in assays measuring the activity of electron transport chain enzymes, specifically NADH dehydrogenase []. The reduced form of the dye (DCIP) accepts electrons from NADH, becoming oxidized and turning blue. The rate of color change is proportional to enzyme activity, allowing researchers to assess mitochondrial function.
- Oxidative stress: Indophenol can be employed to evaluate the antioxidant capacity of biological samples. Antioxidants scavenge free radicals, preventing them from oxidizing the dye. Therefore, the presence of antioxidants in a sample inhibits the color change of indophenol, indicating their protective effects [].
Photocatalysis
Indophenol can also serve as a photosensitizer in photocatalytic reactions. When exposed to light, indophenol absorbs photons, getting excited and transferring energy to other molecules. This process can be harnessed for various purposes, including:
- Degradation of pollutants: Indophenol can be used in combination with specific catalysts (like titanium dioxide) to degrade organic pollutants in water or air. Upon light activation, indophenol generates reactive oxygen species that break down the pollutants [].
- Water splitting: Indophenol-based systems are being explored for their potential in photocatalytic water splitting, a process that converts water into hydrogen fuel using sunlight [].
Indophenol is an organic compound characterized by the formula OC₆H₄NC₆H₄OH. It appears as a deep blue dye and is primarily known for its role in the Berthelot reaction, which is a classic test for ammonia detection. The compound belongs to a class of compounds known as indophenols, which are formed through the condensation of phenolic compounds and amines. Indophenol is notable for its various substituents that can be attached to the indophenol structure, leading to diverse applications in dyes, hair coloring, lubricants, and redox materials .
- Berthelot Reaction: This reaction involves treating a sample suspected of containing ammonia with sodium hypochlorite and phenol, resulting in the formation of indophenol. This reaction is widely used in analytical chemistry for ammonia detection .
- Reduction and Oxidation: Indophenol can undergo redox reactions, where it can be reduced to colorless compounds or oxidized back to its blue form. This property makes it useful as a redox indicator in various biochemical assays .
- Formation Mechanism: The formation of indophenol typically occurs through a chain reaction mechanism involving the condensation of benzoquinone with 4-hydroxyaniline, resulting in a quinone imine structure .
Indophenol has a wide range of applications across various fields:
- Dyes and Pigments: It is commonly used in hair dyes and textile coloring due to its vibrant color properties.
- Analytical Chemistry: Indophenol serves as a key reagent in analytical methods for detecting ammonia and nitrogen compounds.
- Redox Indicators: The compound is employed in biochemical assays to measure electron transfer processes, particularly in photosynthesis studies.
- Environmental Monitoring: Due to its reactivity with ammonia, indophenol is used in environmental testing for water quality assessments .
Indophenol can be synthesized through various methods:
- Berthelot Reaction: This classic method involves mixing sodium hypochlorite with phenolic compounds under alkaline conditions to produce indophenol.
- Condensation Reaction: A more direct synthesis involves the formal condensation of benzoquinone with 4-hydroxyaniline, leading to the formation of indophenol as a product .
- Electrochemical Methods: Recent advancements have explored electrochemical synthesis techniques that provide controlled environments for producing indophenols with specific substituents.
Research into indophenol's interactions has revealed several significant findings:
- Ammonia Detection: Studies have highlighted the effectiveness of indophenol-based methods for determining ammonia concentrations in various samples, including water and soil .
- Chemical Interference: Investigations into potential interferences during ammonium determination using indophenol-type reactions have provided insights into optimizing analytical procedures .
Indophenol shares structural similarities with several other compounds, each having unique properties:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 2,6-Dichlorophenolindophenol | A derivative of indophenol that acts as a redox dye | Used extensively in photosynthesis research |
| Phenolphthalein | A pH indicator that changes color based on acidity | Primarily used in titrations |
| Naphthol Blue Black | A synthetic dye used in histology | Unique application in biological staining |
| Indigo | A natural dye derived from plants | Known for its historical use in textiles |
Indophenol's distinctiveness lies in its dual role as both a dye and an analytical reagent, making it versatile across both industrial and scientific applications. Its ability to participate in redox reactions further enhances its utility compared to similar compounds that may not exhibit such properties.
XLogP3
Melting Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








